Azetidine, N-methyl-
Overview
Description
Azetidine, N-methyl- is a four-membered nitrogen-containing heterocycle. It is an analogue of cyclobutane and is characterized by its significant ring strain, which drives its unique reactivity. The compound is a derivative of azetidine, where a methyl group is attached to the nitrogen atom. This structural modification imparts distinct chemical properties and reactivity to the molecule.
Synthetic Routes and Reaction Conditions:
Aza Paternò–Büchi Reaction: One of the methods to synthesize azetidines involves the aza Paternò–Büchi reaction, which is a [2+2] cycloaddition reaction between imines and alkenes.
Metal-Catalyzed Reactions: Azetidines can also be synthesized through metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions with aryl bromides.
Industrial Production Methods:
Ring-Opening Polymerization: Azetidines can be produced on an industrial scale through ring-opening polymerization of aziridines and azetidines, which are used as building blocks for polyamines.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: Reduction of azetidines can lead to the formation of amines.
Substitution: Azetidines can participate in substitution reactions, where the nitrogen atom can be functionalized with various substituents.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions with aryl bromides.
Lithium and Magnesium Reagents: Employed in the metallation and subsequent functionalization of azetidines.
Major Products:
Functionalized Azetidines: Products of substitution reactions where the nitrogen atom is modified.
Polyamines: Resulting from the ring-opening polymerization of azetidines.
Scientific Research Applications
Azetidine, N-methyl- has a wide range of applications in scientific research:
Medicinal Chemistry: Azetidines are used as motifs in drug discovery due to their unique ring strain and stability.
Polymer Synthesis: Used as building blocks for the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Mechanism of Action
The mechanism of action of azetidine, N-methyl- is primarily driven by its ring strain and the presence of the nitrogen atom. The ring strain facilitates various chemical reactions, including ring-opening and functionalization. The nitrogen atom can act as a nucleophile, participating in substitution and addition reactions. The compound’s reactivity is influenced by the electronic and steric effects of the methyl group attached to the nitrogen atom .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness:
- Azetidine, N-methyl- has a unique balance of ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines. This balance allows for facile handling and unique reactivity under appropriate conditions .
Properties
IUPAC Name |
1-methylazetidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-5-3-2-4-5/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYVZTLIFYLZFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197741 | |
Record name | Azetidine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-79-9 | |
Record name | N-Methylazetidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azetidine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLAZETIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MJK52DVX5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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